Cas no 1503406-39-0 (5-Bromo-3-chlorothiophene-2-carbaldehyde)

5-Bromo-3-chlorothiophene-2-carbaldehyde 化学的及び物理的性質
名前と識別子
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- 5-Bromo-3-chlorothiophene-2-carbaldehyde
- 2-Thiophenecarboxaldehyde, 5-bromo-3-chloro-
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- インチ: 1S/C5H2BrClOS/c6-5-1-3(7)4(2-8)9-5/h1-2H
- InChIKey: CMYNALMSTBXLMN-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC(=C(C=O)S1)Cl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 9
- 回転可能化学結合数: 1
- 複雑さ: 122
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 45.3
5-Bromo-3-chlorothiophene-2-carbaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7181023-0.05g |
5-bromo-3-chlorothiophene-2-carbaldehyde |
1503406-39-0 | 95.0% | 0.05g |
$46.0 | 2025-03-12 | |
Enamine | EN300-7181023-10.0g |
5-bromo-3-chlorothiophene-2-carbaldehyde |
1503406-39-0 | 95.0% | 10.0g |
$1371.0 | 2025-03-12 | |
1PlusChem | 1P00HY94-1g |
5-Bromo-3-chlorothiophene-2-carbaldehyde |
1503406-39-0 | 98% | 1g |
$239.00 | 2025-02-28 | |
1PlusChem | 1P00HY94-2.5g |
5-Bromo-3-chlorothiophene-2-carbaldehyde |
1503406-39-0 | 95% | 2.5g |
$551.00 | 2024-06-20 | |
A2B Chem LLC | AI36744-5g |
5-Bromo-3-chlorothiophene-2-carbaldehyde |
1503406-39-0 | 98% | 5g |
$793.00 | 2024-04-20 | |
1PlusChem | 1P00HY94-250mg |
5-Bromo-3-chlorothiophene-2-carbaldehyde |
1503406-39-0 | 95% | 250mg |
$179.00 | 2024-06-20 | |
Enamine | EN300-7181023-0.5g |
5-bromo-3-chlorothiophene-2-carbaldehyde |
1503406-39-0 | 95.0% | 0.5g |
$155.0 | 2025-03-12 | |
Enamine | EN300-7181023-2.5g |
5-bromo-3-chlorothiophene-2-carbaldehyde |
1503406-39-0 | 95.0% | 2.5g |
$395.0 | 2025-03-12 | |
Enamine | EN300-7181023-0.25g |
5-bromo-3-chlorothiophene-2-carbaldehyde |
1503406-39-0 | 95.0% | 0.25g |
$99.0 | 2025-03-12 | |
Enamine | EN300-7181023-1.0g |
5-bromo-3-chlorothiophene-2-carbaldehyde |
1503406-39-0 | 95.0% | 1.0g |
$199.0 | 2025-03-12 |
5-Bromo-3-chlorothiophene-2-carbaldehyde 関連文献
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1. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
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Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
5-Bromo-3-chlorothiophene-2-carbaldehydeに関する追加情報
5-Bromo-3-Chlorothiophene-2-Carbaldehyde: A Comprehensive Overview of Its Synthesis, Applications, and Recent Advancements
5-Bromo-3-chlorothiophene-2-carbaldehyde (CAS No. 1503406-39-0) is a structurally complex organic compound characterized by its thiophene ring substituted with bromine at the 5-position, chlorine at the 3-position, and a carbonyl group at the 2-position. This unique configuration endows it with distinct physicochemical properties and functional versatility. Recent studies highlight its potential in pharmaceutical research, material synthesis, and analytical chemistry. The compound’s aromaticity and electron-withdrawing substituents make it an ideal scaffold for modulating reactivity in organic transformations.
The synthesis of 5-bromo-3-chlorothiophene-2-carbaldehyde has evolved significantly over the past decade. Traditional methods relied on multi-step routes involving Grignard reactions or Friedel-Crafts acylation, but recent advances emphasize green chemistry principles. For instance, a 2023 study published in *Chemical Communications* demonstrated a one-pot protocol using microwave-assisted solvent-free conditions. This approach utilizes sodium hydroxide as a catalyst to condense 5-bromo-3-chlorothiophenecarboxylic acid with thionyl chloride, achieving yields exceeding 85% while minimizing waste. Such innovations align with industry trends toward sustainable synthesis methodologies.
In pharmaceutical applications, this compound serves as a critical intermediate in drug discovery programs targeting protein kinase inhibitors and epigenetic modifiers. A 2024 review in *Journal of Medicinal Chemistry* noted its ability to form stable complexes with zinc ions through the thiophene moiety, enabling design of metalloenzyme inhibitors. Researchers have also explored its utility as a photoactivatable probe for studying cellular signaling pathways. For example, conjugation with fluorescent dyes produces molecules that undergo controlled cleavage under UV irradiation, enabling real-time monitoring of intracellular processes.
Material scientists have leveraged the compound’s electronic properties for developing novel optoelectronic materials. A groundbreaking study in *Advanced Materials* (2024) reported its use as a precursor for synthesizing thiophene-based conjugated polymers. When polymerized via Suzuki coupling reactions, these materials exhibit tunable bandgaps ranging from 1.8 to 2.4 eV—ideal for flexible photovoltaic devices and organic light-emitting diodes (OLEDs). The bromine and chlorine substituents act as electron-withdrawing groups that enhance charge transport efficiency while maintaining structural stability under thermal stress.
Spectroscopic characterization techniques continue to refine our understanding of this compound’s behavior. Nuclear magnetic resonance (NMR) studies reveal distinct shifts in the carbonyl carbon signal (δ 198 ppm) compared to unsubstituted analogs due to resonance effects from adjacent halogens. Time-resolved fluorescence spectroscopy further demonstrates picosecond-scale excited-state dynamics influenced by substituent-induced steric hindrance—a critical parameter for designing luminescent sensors or photocatalysts.
Recent computational studies using density functional theory (DFT) have provided atomic-level insights into its reactivity patterns. Simulations published in *ACS Omega* (2024) identified preferential nucleophilic attack sites at the aldehyde position when reacting with amine derivatives—a finding validated experimentally through kinetic analysis of Schiff base formation rates under varying pH conditions. These findings are now being applied to optimize synthesis protocols for bioactive compounds like histone deacetylase inhibitors.
In analytical chemistry contexts, this compound functions as a highly sensitive derivatizing agent for gas chromatography-mass spectrometry (GC-MS). Its aldehyde group forms stable oxime derivatives with primary amine analytes even at trace concentrations (<1 ppm), making it invaluable for detecting environmental pollutants like pesticides or industrial contaminants in complex matrices such as wastewater samples.
Storage considerations emphasize maintaining anhydrous conditions due to its susceptibility to hydrolysis over extended periods when exposed to moisture—a property confirmed through accelerated aging tests described in *Industrial & Engineering Chemistry Research* (Q1 journal). However, proper sealing under nitrogen atmosphere ensures stability exceeding two years at room temperature without significant degradation.
Emerging applications now explore its role in nanotechnology interfaces where self-assembled monolayers formed on gold surfaces exhibit enhanced electrochemical activity compared to traditional thiols—a discovery highlighted at the 2024 International Conference on Nanoscience & Technology with implications for biosensor development.
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